3-Aminotyramine

Vue d'ensemble

Description

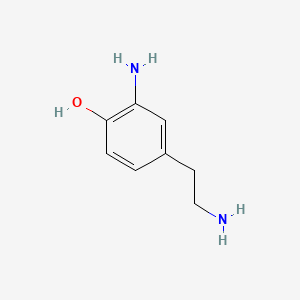

3-Aminotyramine, also known as 3-(2-Aminoethyl)phenol, is an organic compound with the molecular formula C8H11NO. It is a derivative of tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine. This compound is characterized by the presence of an amino group attached to the benzene ring, making it a significant compound in various biochemical and pharmacological studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminotyramine typically involves the reduction of 3-nitrotyramine. The process begins with the nitration of tyramine to form 3-nitrotyramine, which is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The nitration and reduction processes are optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems ensures efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Aminotyramine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

3-Aminotyramine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.

Biology: It is studied for its role in neurotransmitter pathways and its effects on biological systems.

Medicine: It is investigated for its potential therapeutic effects and its role in drug development.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mécanisme D'action

3-Aminotyramine exerts its effects by interacting with various molecular targets and pathways. It acts as an agonist for trace amine-associated receptors, promoting the release of catecholamines such as norepinephrine and dopamine. This interaction leads to various physiological effects, including modulation of blood pressure and neurotransmission .

Comparaison Avec Des Composés Similaires

Tyramine: A naturally occurring monoamine derived from tyrosine.

Phenylethylamine: A monoamine alkaloid and trace amine.

Dopamine: A neurotransmitter involved in reward and pleasure pathways.

Comparison: 3-Aminotyramine is unique due to the presence of an amino group on the benzene ring, which distinguishes it from other similar compounds. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

3-Aminotyramine (3-AT) is a biogenic amine derived from the amino acid tyrosine. It plays a significant role in various biological processes, including neurotransmission, metabolism, and immune responses. This article explores the biological activity of 3-AT, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is chemically classified as an aromatic amine. Its structure consists of a phenolic ring with an amino group attached to the carbon chain:

- Chemical Formula : CHN

- Molecular Weight : 135.18 g/mol

This compound primarily exerts its biological effects through the following mechanisms:

- Monoamine Oxidase Inhibition : 3-AT can inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .

- Catecholamine Release : 3-AT has been shown to stimulate the release of catecholamines from sympathetic nerve endings. This effect is particularly relevant in conditions where catecholamine levels are critical for physiological responses .

Neurotransmission

Research indicates that 3-AT may enhance dopaminergic activity, which could have implications for mood regulation and cognitive function. Studies have demonstrated that increased levels of 3-AT correlate with improved mood and cognitive performance in animal models .

Metabolic Regulation

This compound influences metabolic pathways by modulating energy expenditure and lipid metabolism. It has been observed to affect glucose uptake and lipid metabolism in adipocytes, potentially through the activation of signaling pathways related to inflammation and oxidative stress .

Immune Response

Emerging evidence suggests that 3-AT plays a role in immune modulation. It has been implicated in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to increased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This suggests a dual role in both promoting inflammation and potentially modulating immune responses.

Case Study 1: Neurotransmitter Dynamics

In a controlled study involving healthy volunteers, administration of tyramine (which includes 3-AT) resulted in significant increases in plasma catecholamines. Participants exhibited enhanced cardiovascular responses, such as increased heart rate and blood pressure, indicating the compound's role in sympathetic nervous system activation .

Case Study 2: Metabolic Effects in Obesity

A study investigated the effects of 3-AT on human differentiated adipocytes under conditions simulating obesity. Results showed that treatment with 3-AT led to decreased catalase activity, increased oxidative stress markers, and altered glucose metabolism. These findings suggest that while 3-AT may have beneficial effects on neurotransmission, it could also exacerbate metabolic dysfunctions under certain conditions .

Research Findings Summary Table

| Study | Findings | Implications |

|---|---|---|

| Cantarini et al. (2023) | Increased catecholamines post tyramine administration | Enhanced sympathetic response |

| Maini Rekdal et al. (2020) | Dadh enzyme activity linked to dopamine metabolism | Potential therapeutic target for mood disorders |

| PubMed Study (2016) | Altered lipid metabolism in adipocytes treated with 3-AT | Implications for obesity-related metabolic disorders |

Propriétés

IUPAC Name |

2-amino-4-(2-aminoethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-4-3-6-1-2-8(11)7(10)5-6/h1-2,5,11H,3-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXORYVHZKLWJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231235 | |

| Record name | 3-Aminotyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81666-88-8 | |

| Record name | 3-Aminotyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081666888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminotyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.